molecular formula C9H20N2O B166245 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol CAS No. 132740-55-7

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

Cat. No. B166245
M. Wt: 172.27 g/mol
InChI Key: DAMMODNJHFWQSC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, also known as 4-aminopropiophenone (4-APP), is an organic compound that is used as an intermediate in the synthesis of many drugs and other compounds. 4-APP is a colorless liquid with a boiling point of 118-119 °C. It is soluble in water and organic solvents and has a pKa of 9.3. 4-APP is a versatile compound and can be used in the synthesis of various drugs and other compounds.

Scientific Research Applications

Pharmacology and Biological Activity

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol, as part of the broader 4-anilidopiperidine class, plays a significant role in pharmacological research. One of the members of this class, Ohmefentanyl, exhibits unique activity due to its stereochemical configurations and substituents on the piperidine ring. Research on Ohmefentanyl and its stereoisomers has provided insights into opioid receptor mediated phenomena, highlighting the importance of stereochemistry in biological activity and receptor interaction. These findings are critical for developing more refined pharmacophores for opioid receptors (Brine et al., 1997).

Organic Chemistry and Synthesis

Spiropiperidines have been identified as a significant focus in drug discovery, with methodologies for their synthesis being a subject of extensive research. The synthesis strategies for 2-, 3-, and 4-spiropiperidines are crucial for exploring new areas of chemical space and have applications in the synthesis of natural products and drug discovery projects (Griggs, Tape, & Clarke, 2018).

Medicinal Chemistry

In medicinal chemistry, the exploration of compounds for their potential as antineoplastic agents is a critical area of research. A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their cytotoxic properties, demonstrating significant potential as drug candidates due to their tumor-selective toxicity and ability to act as modulators of multi-drug resistance (Hossain et al., 2020).

Analytical Chemistry

The development of specific and sensitive analytical methods for compounds within the 4-anilidopiperidine class is also a key research area. High-performance thin-layer chromatography (HPTLC) methods have been developed for the determination of specific compounds, such as linagliptin, in tablet dosage forms. These methods are essential for quality control and pharmacokinetic studies, underscoring the importance of analytical chemistry in the development and assessment of pharmaceuticals (Rode & Tajne, 2021).

properties

IUPAC Name

4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMMODNJHFWQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616565
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol

CAS RN

132740-55-7
Record name 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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